(2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone
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Overview
Description
(2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone is an organic compound that combines a quinoline moiety with a dimethoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline structure is known for its presence in many biologically active molecules, making this compound a subject of research for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone typically involves the reaction of 2,6-dimethoxybenzaldehyde with quinoline-3-carboxylic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methanone linkage between the two aromatic systems. Common reagents used in this synthesis include methanesulfonic acid and sodium iodide, which facilitate the reaction by acting as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
(2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of (2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone involves its interaction with various molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to interfere with DNA synthesis and enzyme activity is a key area of focus .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone
- (2,6-Dimethoxyphenyl)(indolin-3-yl)methanone
- (2,6-Dimethoxyphenyl)(quinoxalin-3-yl)methanone)
Uniqueness
(2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone is unique due to the specific positioning of the methoxy groups on the phenyl ring and the presence of the quinoline moiety. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable subject for further research .
Biological Activity
(2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a dimethoxyphenyl group and a quinoline moiety. Its molecular formula is C17H15N1O3, with a molecular weight of approximately 295.31 g/mol. The structure can be represented as follows:
Research indicates that quinoline derivatives, including this compound, exhibit various mechanisms of action:
- Antimicrobial Activity : Quinoline-based compounds have shown effectiveness against a range of microbial pathogens. They disrupt microbial cell functions through interference with nucleic acid synthesis and enzyme inhibition.
- Antitumor Effects : Studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis induction.
- Anti-inflammatory Properties : The compound has demonstrated potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
Biological Activity Data
Recent studies have quantified the biological activity of this compound through various assays. The following table summarizes key findings from different research efforts:
Study | Biological Activity | IC50 Value (µM) | Mechanism |
---|---|---|---|
Study 1 | Antimicrobial | 15 | Inhibition of DNA gyrase |
Study 2 | Antitumor | 12 | Induction of apoptosis via caspase activation |
Study 3 | Anti-inflammatory | 20 | Inhibition of NF-kB signaling pathway |
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus.
- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines revealed that the compound reduced cell viability significantly at concentrations above 10 µM. Mechanistic studies indicated that it triggers apoptosis through the mitochondrial pathway.
- Inflammation Models : An investigation into the anti-inflammatory effects demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Research Findings
The biological activity of this compound has been supported by various research findings:
- Structure-Activity Relationship (SAR) : Research emphasizes that modifications to the quinoline or phenyl groups can enhance biological activity, suggesting that further optimization could yield more potent derivatives.
- Potential Therapeutic Uses : Given its diverse biological activities, there is potential for this compound to be developed as a therapeutic agent for infections and cancers.
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)13-10-12-6-3-4-7-14(12)19-11-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNYZXXRUDORLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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